N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative to form the chromene core. This is followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine
- 2-methoxyphenyl derivatives like 2C2-NBOMe and 2CBFly-NBOMe
Comparison: N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to other 2-methoxyphenyl derivatives, this compound exhibits a broader range of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORRUNHYSUKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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